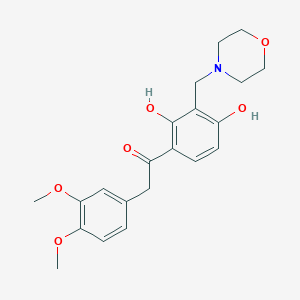

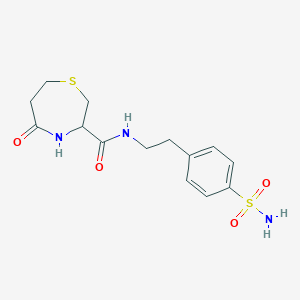

![molecular formula C13H18N4O2 B2837692 tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate CAS No. 1472803-03-4](/img/structure/B2837692.png)

tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate

説明

The compound is a derivative of tert-butyl carbamate (also known as Boc anhydride) and benzimidazole . Tert-butyl carbamate is a carbamate ester that is used as a protecting group in the synthesis of various organic compounds . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important drugs .

Synthesis Analysis

While the specific synthesis pathway for “tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate” is not available, tert-butyl carbamates can generally be synthesized via the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . Benzimidazoles can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative .Chemical Reactions Analysis

Tert-butyl carbamates are known to be stable towards most nucleophiles and bases . They can be cleaved under acidic conditions . Benzimidazoles are aromatic and relatively stable, but can undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate” would depend on its specific structure. Tert-butyl carbamate is a white to slightly yellow needle-like solid . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学的研究の応用

Synthetic Organic Chemistry Applications

Tert-butyl carbamate derivatives, including tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate, have been explored for their potential in synthetic organic chemistry. For instance, studies demonstrate the utility of such compounds in facilitating metalation reactions between silicon and nitrogen, offering an efficient pathway for the synthesis of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996). Additionally, carbamate derivatives are instrumental in chemoselective transformations of amino protecting groups, highlighting their versatility in organic synthesis processes (Sakaitani & Ohfune, 1990).

Material Science Applications

In material science, the incorporation of tert-butyl carbamate derivatives into nanofibers has been reported to emit strong blue light, offering potential applications in fluorescent sensory materials for the detection of volatile acid vapors. This indicates a significant role in developing chemosensors and materials for environmental monitoring (Sun et al., 2015).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, research has focused on the synthesis of carbamate derivatives for their potential antineoplastic and antifilarial activities. This includes the exploration of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives as a new class of compounds with significant growth inhibition in certain cancer cell lines and antifilarial activity against several pathogens (Ram et al., 1992). Moreover, studies on palladium, gold, and silver N-heterocyclic carbene complexes featuring benzimidazole carbamate derivatives have revealed promising anticancer and antimicrobial properties (Ray et al., 2007).

将来の方向性

The future directions would depend on the specific properties and potential applications of “tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate”. Given the biological activities associated with benzimidazole derivatives , it could be interesting to explore the biological activities of this compound.

特性

IUPAC Name |

tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIZTCPCDFYAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)

![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)

![(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2837632.png)